molecular formula C6H2Br2FNO2 B1429235 1,4-Dibromo-2-fluoro-5-nitrobenzene CAS No. 366496-33-5

1,4-Dibromo-2-fluoro-5-nitrobenzene

Cat. No.: B1429235
CAS No.: 366496-33-5
M. Wt: 298.89 g/mol
InChI Key: WDFCYQDGGDTTCT-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2 . It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,4-dibromo-2-fluorobenzene. The reaction typically uses trifluoroacetic acid and trifluoroacetic anhydride as solvents, with ammonium nitrate as the nitrating agent. The reaction is carried out at low temperatures, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors for the nitration reaction, followed by continuous extraction and purification systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dibromo-2-fluoro-5-nitrobenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-fluoro-5-nitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups make the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

  • 1,4-Dibromo-2-fluorobenzene
  • 2,5-Dibromo-4-fluoronitrobenzene
  • 1,4-Dibromo-2,5-difluorobenzene

Uniqueness: 1,4-Dibromo-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFCYQDGGDTTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366496-33-5
Record name 1,4-dibromo-2-fluoro-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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